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2-Bromo-7,9-dihydro-8H-purin-8-one
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Overview
Description
2-Bromo-7,9-dihydro-8H-purin-8-one is a brominated derivative of purin-8-one, a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The bromine substitution at the 2-position of the purin-8-one structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,9-dihydro-8H-purin-8-one typically involves the bromination of 7,9-dihydro-8H-purin-8-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow bromination processes or the use of brominating agents that are easier to handle on a large scale. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The purine ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7,9-dihydro-8H-purin-8-one derivatives, while oxidation can produce purine-8-one oxides.
Scientific Research Applications
2-Bromo-7,9-dihydro-8H-purin-8-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7,9-dihydro-8H-purin-8-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the purine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,9-dihydro-8H-purin-8-one: A derivative with an amino group at the 2-position, known for its use as a kinase inhibitor.
2-Chloro-7,9-dihydro-8H-purin-8-one: A chlorinated analog with similar chemical properties but different reactivity due to the chlorine atom.
7,9-Dihydro-8H-purin-8-one: The parent compound without any halogen substitution, used as a precursor in various synthetic routes.
Uniqueness
2-Bromo-7,9-dihydro-8H-purin-8-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities and for studying halogen bonding interactions in medicinal chemistry.
Properties
Molecular Formula |
C5H3BrN4O |
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Molecular Weight |
215.01 g/mol |
IUPAC Name |
2-bromo-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C5H3BrN4O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11) |
InChI Key |
BUVRGGOOMRGRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Br)NC(=O)N2 |
Origin of Product |
United States |
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